4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one -

4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Catalog Number: EVT-5098827
CAS Number:
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-{[1-(Methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound identified through high-throughput screening efforts in the search for Calcitonin gene-related peptide (CGRP) receptor antagonists. [] CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches. []

This compound served as a key intermediate in the development of BIBN4096 (also known as olcegepant), a potent and selective CGRP receptor antagonist investigated for its therapeutic potential in treating migraine headaches. [] While 4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone itself was not developed into a marketed drug, its discovery and subsequent optimization led to a significant advancement in understanding CGRP receptor pharmacology and migraine treatment strategies.

Mechanism of Action

The mechanism of action of 4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone as a potential CGRP receptor antagonist involves binding to the receptor and preventing the binding and subsequent signaling of CGRP. []

Applications

While not developed into a marketed drug, 4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone served as a critical starting point in the development of potent and selective CGRP receptor antagonists for treating migraine headaches. [] Its discovery highlighted the potential of targeting CGRP receptors for migraine therapy and paved the way for further research in this field.

(R)-Tyr-(S)-Lys Dipeptide-like Compounds

Compound Description: These compounds, containing an (R)-Tyr-(S)-Lys dipeptide-like structure, were identified through high-throughput screening as exhibiting weak but definite binding to the human CGRP receptor. []

Relevance: While not explicitly containing the same core structure as 4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone, these dipeptide derivatives served as a starting point in the development of more potent CGRP antagonists, ultimately leading to the discovery of BIBN4096 (compound 19 in the cited paper []). This suggests that certain structural motifs, potentially including variations on the piperidine ring present in both (R)-Tyr-(S)-Lys dipeptide analogs and 4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone, could be important for CGRP receptor binding.

BIBN4096 (Compound 19)

Compound Description: BIBN4096, chemically defined as 1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine, represents a highly potent CGRP receptor antagonist developed through lead optimization from initial (R)-Tyr-(S)-Lys dipeptide-like compounds. [] It demonstrated a favorable biological profile and was selected for clinical trials, showing efficacy in treating acute migraine headaches. []

4-Acylated, 4-Benzenesulfonylated, and 4-Methylated 3,4-dihydro-2(1H)-quinoxalinone-1-acetic Acids

Compound Description: These derivatives of 3,4-dihydro-2(1H)-quinoxalinone were synthesized and evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. []

Properties

Product Name

4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

IUPAC Name

4-(1-methylsulfonylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)17-8-6-11(7-9-17)15(20)18-10-14(19)16-12-4-2-3-5-13(12)18/h2-5,11H,6-10H2,1H3,(H,16,19)

InChI Key

RLVPXWXJGRMOSE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(=O)NC3=CC=CC=C32

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(=O)NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.